molecular formula C22H22ClN3O2 B2553825 1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921860-71-1

1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2553825
CAS RN: 921860-71-1
M. Wt: 395.89
InChI Key: AXZZADLTGWKICN-UHFFFAOYSA-N
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Description

1-(8-((4-Chlorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated derivatives of quinolone and related compounds for their antimicrobial and antifungal activities. These compounds have been shown to possess promising antibacterial and antifungal properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans and Cryptococcus neoformans. The activities of these compounds were assessed using various techniques such as the microbroth dilution technique, highlighting their potential as therapeutic agents in treating infectious diseases (Srinivasan et al., 2010; Huang et al., 2010).

Antipsychotic Potential

Research into heterocyclic analogues of known antipsychotic agents has yielded compounds with potential antipsychotic activity. These compounds have been evaluated for their ability to bind to dopamine and serotonin receptors and exhibit antipsychotic activity in vivo without significant extrapyramidal side effects, suggesting their potential utility in psychiatric treatment (Norman et al., 1996).

Cytotoxic Activities Against Cancer Cells

Studies have also investigated the cytotoxic activities of quinoline and quinolone derivatives against various cancer cell lines. Compounds have demonstrated significant growth-inhibitory activities against leukemia and solid tumors, indicating their potential as anticancer agents. The structural variations, such as the introduction of piperazine or O-atom bridges, have been explored to enhance cytotoxic efficacy (Hsu et al., 2001).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential therapeutic applications continues to be a significant area of research. These include the development of new quinoxalinecarbonitrile derivatives as hypoxic-cytotoxic agents and the exploration of magnesium sulfate adducts with quinolone family members for potential therapeutic uses (Ortega et al., 2000; Turel et al., 1996).

Mechanism of Action

The compound also has a benzyl ether linkage and a carboxamide group. The benzyl group could potentially undergo metabolic transformations such as oxidation at the benzylic position . The carboxamide group could engage in hydrogen bonding interactions with biological targets, influencing the compound’s activity and pharmacokinetics.

properties

IUPAC Name

1-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c23-18-7-4-15(5-8-18)14-28-19-3-1-2-16-6-9-20(25-21(16)19)26-12-10-17(11-13-26)22(24)27/h1-9,17H,10-14H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZZADLTGWKICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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